4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring The presence of a fluorophenyl group and a methylsulfanyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions to form the desired compound.
Introduction of Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biology: The compound’s interactions with biological macromolecules make it a candidate for studying protein-ligand interactions.
Materials Science: Its unique structural properties are explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and receptors, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Properties
CAS No. |
917808-18-5 |
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Molecular Formula |
C14H10FN3S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3S2/c1-19-14-16-7-6-11(18-14)13-12(17-8-20-13)9-4-2-3-5-10(9)15/h2-8H,1H3 |
InChI Key |
NDJXCOZODRTDBE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(N=CS2)C3=CC=CC=C3F |
Origin of Product |
United States |
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